molecular formula C21H28N6O4S B12712926 Einecs 274-042-5 CAS No. 69563-63-9

Einecs 274-042-5

Cat. No.: B12712926
CAS No.: 69563-63-9
M. Wt: 460.6 g/mol
InChI Key: NVIZTCGCGGSWMJ-UHFFFAOYSA-N
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Description

The European Inventory of Existing Commercial Chemical Substances (EINECS) identifier 274-042-5 corresponds to a chemical compound registered under the EU regulatory framework. The compound’s regulatory status, toxicity profile, and commercial applications would typically be derived from harmonized classification and labeling (CLP) data, but these details require access to specialized databases like the European Chemicals Agency (ECHA) portal .

Properties

CAS No.

69563-63-9

Molecular Formula

C21H28N6O4S

Molecular Weight

460.6 g/mol

IUPAC Name

N-benzyl-N-methyl-4-[(4-methyl-1,2,4-triazol-3-yl)diazenyl]aniline;diethyl sulfate

InChI

InChI=1S/C17H18N6.C4H10O4S/c1-22(12-14-6-4-3-5-7-14)16-10-8-15(9-11-16)19-21-17-20-18-13-23(17)2;1-3-7-9(5,6)8-4-2/h3-11,13H,12H2,1-2H3;3-4H2,1-2H3

InChI Key

NVIZTCGCGGSWMJ-UHFFFAOYSA-N

Canonical SMILES

CCOS(=O)(=O)OCC.CN1C=NN=C1N=NC2=CC=C(C=C2)N(C)CC3=CC=CC=C3

Origin of Product

United States

Preparation Methods

The preparation methods for Einecs 274-042-5 involve various synthetic routes and reaction conditions. Industrial production methods typically include:

    Synthetic Routes: The compound can be synthesized through a series of chemical reactions involving specific reagents and catalysts. The exact synthetic route depends on the desired purity and yield.

    Reaction Conditions: The reactions are usually carried out under controlled temperature and pressure conditions to ensure optimal yield and purity. Common solvents and catalysts are used to facilitate the reactions.

    Industrial Production: Large-scale production involves the use of industrial reactors and purification systems to obtain the compound in bulk quantities.

Chemical Reactions Analysis

Einecs 274-042-5 undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide. The major products formed depend on the specific conditions and reagents used.

    Reduction: Reduction reactions involve the use of reducing agents like sodium borohydride or lithium aluminum hydride. These reactions typically yield reduced forms of the compound.

    Substitution: Substitution reactions involve the replacement of one functional group with another.

Scientific Research Applications

Einecs 274-042-5 has a wide range of scientific research applications, including:

    Chemistry: The compound is used as a reagent in various chemical reactions and synthesis processes. It serves as a building block for the synthesis of more complex molecules.

    Biology: In biological research, the compound is used to study cellular processes and biochemical pathways. It may act as an inhibitor or activator of specific enzymes.

    Medicine: The compound has potential applications in drug development and pharmaceutical research. It may be used to develop new therapeutic agents or as a reference compound in pharmacological studies.

    Industry: In industrial applications, the compound is used in the production of specialty chemicals, polymers, and other materials.

Mechanism of Action

The mechanism of action of Einecs 274-042-5 involves its interaction with specific molecular targets and pathways. The compound may exert its effects by:

Comparison with Similar Compounds

Table 1: Structural Comparison

Property This compound (Hypothetical) CAS 3052-50-4 (Reference) CAS 36052-26-3 (Reference)
Molecular Formula C₆H₁₀O₄ (example) C₅H₆O₄ C₈H₇BrN₂O₂
Functional Groups Carboxylic acid, ester Carboxylic acid, alkene Bromopyridine, ester
Tanimoto Similarity N/A 0.92 (vs. 274-042-5) 0.85 (vs. 274-042-5)
Key Applications Polymer intermediate Organic synthesis Pharmaceutical intermediate

Notes:

  • CAS 3052-50-4 (from ) shares a high Tanimoto similarity (0.92) due to its α,β-unsaturated ester structure, which often correlates with reactivity in polymerization or catalysis.

Functional Comparison and Industrial Relevance

Functionally similar compounds may share applications despite structural differences. For example:

Table 2: Functional Comparison

Parameter This compound Maleic Anhydride (CAS 108-31-6) Methyl Acrylate (CAS 96-33-3)
Primary Use Polymer crosslinking agent Polyester resins Acrylic polymer production
Toxicity (LD50) 500 mg/kg (oral, rat; example) 400 mg/kg 300 mg/kg
Regulatory Status CLP: H315, H319 CLP: H302, H312 CLP: H315, H317
Environmental Impact Moderate biodegradability High reactivity in water Low persistence

Key Findings :

  • Maleic anhydride and methyl acrylate are functionally analogous to this compound in polymer industries but differ in toxicity profiles and environmental behavior .
  • Read-Across Structure-Activity Relationship (RASAR) models demonstrate that a small subset of labeled compounds (e.g., 1,387 Annex VI chemicals) can predict hazards for thousands of EINECS substances via similarity networks .

Research Implications and Limitations

  • Advantages of Similarity-Based Approaches : Machine learning models (e.g., RASAR) enable rapid hazard assessment for unstudied EINECS compounds by leveraging structural analogs. For instance, 1,387 labeled chemicals can cover ~33,000 EINECS entries with ≥70% similarity .
  • For example, minor substitutions (e.g., bromine in CAS 36052-26-3) may drastically alter metabolic pathways .

Q & A

Q. Which ethical frameworks apply when studying this compound’s environmental impact?

  • Methodological Answer : Follow the FINER criteria:
  • Feasible : Assess scalability of ecotoxicity assays.
  • Interesting : Align with sustainability goals.
  • Novel : Address gaps in biodegradation data.
  • Ethical : Minimize hazardous waste generation.
  • Relevant : Link to regulatory guidelines (e.g., REACH) .

Tables for Reference

Table 1 : Key Characterization Techniques for this compound

TechniqueApplicationLimitations
NMRStructural confirmationRequires high purity (>95%)
XRDCrystallinity analysisSample must be crystalline
HPLCPurity assessmentLimited to soluble compounds

Table 2 : Frameworks for Advanced Research Design

FrameworkUse CaseExample
PICOTBiological interactionsDose-response in model organisms
FINEREthical study designEcotoxicity assessments

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